molecular formula C16H16N2O6 B109620 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene CAS No. 96315-06-9

4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene

Cat. No.: B109620
CAS No.: 96315-06-9
M. Wt: 332.31 g/mol
InChI Key: LVSOUJWCHNZHTG-UHFFFAOYSA-N
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Description

4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is an organic compound characterized by its complex aromatic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene typically involves multi-step organic reactions. One common synthetic route includes:

    Nitration of 4-Methylphenol: The initial step involves the nitration of 4-methylphenol to introduce nitro groups at specific positions on the aromatic ring.

    Etherification: The nitrated product undergoes etherification with 2-(5-methyl-2-nitrophenoxy)ethanol under basic conditions to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction control. The use of catalysts and optimized reaction conditions can enhance yield and purity.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of carboxylic acids.

    Reduction: Reduction of the nitro groups can yield corresponding amines, which can further participate in various organic transformations.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Hydrogen gas (H₂) with palladium on carbon (Pd/C), iron (Fe) with hydrochloric acid (HCl).

    Substitution Reagents: Halogens (e.g., bromine, chlorine) in the presence of Lewis acids like aluminum chloride (AlCl₃).

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of aromatic amines.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is used as an intermediate in the synthesis of more complex molecules. Its unique structure makes it a valuable building block in organic synthesis.

Biology and Medicine

The compound’s derivatives have potential applications in medicinal chemistry, particularly in the development of pharmaceuticals with specific biological activities. The nitro groups can be reduced to amines, which are common pharmacophores in drug design.

Industry

In the industrial sector, this compound can be used in the production of dyes, pigments, and other specialty chemicals. Its stability and reactivity make it suitable for various manufacturing processes.

Mechanism of Action

The mechanism of action of 4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene depends on its chemical transformations. For instance, when reduced to an amine, it can interact with biological targets such as enzymes or receptors, potentially inhibiting or activating specific pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Methyl-2-nitrophenol: Similar in structure but lacks the ether linkage.

    2-(5-Methyl-2-nitrophenoxy)ethanol: Contains the ether linkage but only one nitro group.

    4-Methyl-2-nitroanisole: Similar aromatic structure with a methoxy group instead of an ethoxy linkage.

Uniqueness

4-Methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene is unique due to its dual nitro groups and ether linkages, which confer distinct chemical reactivity and potential for diverse applications. Its structure allows for multiple functionalization possibilities, making it a versatile compound in synthetic chemistry.

Properties

IUPAC Name

4-methyl-2-[2-(5-methyl-2-nitrophenoxy)ethoxy]-1-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O6/c1-11-3-5-13(17(19)20)15(9-11)23-7-8-24-16-10-12(2)4-6-14(16)18(21)22/h3-6,9-10H,7-8H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVSOUJWCHNZHTG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)[N+](=O)[O-])OCCOC2=C(C=CC(=C2)C)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201190232
Record name Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

332.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

96315-06-9
Record name Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=96315-06-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzene, 1,1′-[1,2-ethanediylbis(oxy)]bis[5-methyl-2-nitro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201190232
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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